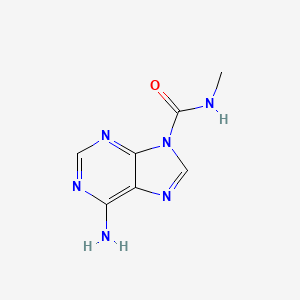

6-Amino-N-methyl-9H-purine-9-carboxamide

Description

Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives are of immense significance in chemical biology and medicinal chemistry due to their structural resemblance to the endogenous purines, adenine (B156593) and guanine, which are fundamental components of nucleic acids (DNA and RNA). This structural mimicry allows purine analogs to interact with a wide array of biological targets, including enzymes and receptors, thereby modulating various cellular processes. ontosight.ai

The therapeutic potential of purine-derived compounds is vast, with applications spanning multiple disease areas. They have been extensively investigated and developed as anticancer, antiviral, autoimmune, and anti-inflammatory agents. nih.gov By interfering with DNA replication, purine antimetabolites are commonly used in cancer chemotherapy. wikipedia.org Furthermore, their ability to modulate cell signaling pathways has led to their exploration in treating neurological disorders and cardiovascular diseases. ontosight.ai The versatility of the purine scaffold allows for a wide range of chemical modifications, enabling the synthesis of compounds with tailored biological activities. researchgate.net

Historical Context of Research on Purine-Based Compounds

The history of purine research dates back to the late 18th and 19th centuries with the isolation of uric acid and other purine derivatives from natural sources. A pivotal moment in purine chemistry was the elucidation of the purine ring structure and the synthesis of purine itself by Emil Fischer in the late 19th century. This foundational work paved the way for the synthesis and investigation of a multitude of purine analogs.

The mid-20th century marked a significant turning point with the discovery of the therapeutic potential of purine derivatives. The development of thiopurines, such as 6-mercaptopurine (B1684380) and azathioprine, revolutionized the treatment of certain cancers and autoimmune diseases. wikipedia.org This era also saw the rise of purine nucleoside analogs as potent antiviral agents. The continuous advancement in synthetic methodologies and the growing understanding of the biological roles of purines have fueled ongoing research, leading to the discovery of new generations of purine-based drugs with improved efficacy and selectivity. nih.govresearchgate.net

Overview of 6-Amino-N-methyl-9H-purine-9-carboxamide in Academic Literature

Despite the extensive research into purine derivatives, a thorough review of academic literature reveals a notable scarcity of specific studies on This compound . While the compound is listed in chemical supplier databases with the CAS number 64442-29-1, indicating its synthesis and commercial availability, dedicated research articles detailing its synthesis, characterization, and biological evaluation are not readily found in prominent scientific databases.

The existing literature extensively covers structurally related compounds, such as various 6-substituted and 9-substituted purine derivatives, including other purine-9-carboxamides. researchgate.net Research on these related compounds highlights a broad range of biological activities, including potential anticancer and antiviral properties. nih.govnih.govnih.gov However, the specific biological profile and chemical properties of this compound remain largely undocumented in peer-reviewed scientific journals.

The absence of detailed research findings for this specific compound prevents the creation of comprehensive data tables based on experimental results. The following table provides basic chemical information that can be inferred from its structure and is available from chemical vendor sites.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H8N6O |

| CAS Number | 64442-29-1 |

Further investigation and publication of research on this compound are necessary to fully understand its chemical and biological characteristics.

Structure

3D Structure

Properties

CAS No. |

64442-29-1 |

|---|---|

Molecular Formula |

C7H8N6O |

Molecular Weight |

192.18 g/mol |

IUPAC Name |

6-amino-N-methylpurine-9-carboxamide |

InChI |

InChI=1S/C7H8N6O/c1-9-7(14)13-3-12-4-5(8)10-2-11-6(4)13/h2-3H,1H3,(H,9,14)(H2,8,10,11) |

InChI Key |

CAYXYEQCSYBFPM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Amino N Methyl 9h Purine 9 Carboxamide and Its Analogues

General Synthetic Approaches to Substituted Purines

The construction of the purine (B94841) ring system can be broadly categorized into two main strategies: de novo synthesis, where the bicyclic system is built from acyclic precursors, and the annulation of a pyrimidine (B1678525) or imidazole (B134444) ring onto a pre-existing imidazole or pyrimidine precursor, respectively.

De Novo Synthesis Pathways for Purine Ring Systems

De novo purine synthesis mimics the biosynthetic pathway, assembling the purine ring from simpler molecules like amino acids, formate, and carbon dioxide. youtube.comnih.gov This approach offers the flexibility to introduce a wide variety of substituents onto the purine core. The process typically begins with a ribose-5-phosphate (B1218738) scaffold, upon which the purine base is constructed step-by-step. researchgate.net Key intermediates in this pathway include 5-aminoimidazole ribonucleotide (AIR) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which undergo further enzymatic transformations to yield inosine (B1671953) monophosphate (IMP), a central precursor to other purine nucleotides. nih.gov While fundamental in biochemistry, laboratory de novo syntheses can be lengthy and are often employed for creating isotopically labeled purines or complex analogues not easily accessible by other means.

Synthesis from Imidazole and Pyrimidine Precursors

A more common and often more practical approach in synthetic organic chemistry involves the construction of the purine ring from either an appropriately substituted imidazole or pyrimidine.

The Traube purine synthesis , a classic and versatile method, exemplifies the annulation of a pyrimidine ring onto an imidazole precursor. chemrxiv.org This method typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit source, such as formic acid or its derivatives, to form the imidazole portion of the purine ring. dtic.milnih.govresearchgate.net The initial 4,5-diaminopyrimidine can be prepared by nitrosation of a 4-aminopyrimidine (B60600) followed by reduction. researchgate.net This strategy allows for the introduction of various substituents on the pyrimidine ring prior to the final cyclization step.

Conversely, the purine skeleton can be constructed by forming a pyrimidine ring onto a pre-existing imidazole. This approach often starts with a 4,5-disubstituted imidazole, such as 4-aminoimidazole-5-carboxamide or 4-aminoimidazole-5-carbonitrile. nih.govbioorganica.com.ua Cyclization with appropriate reagents then furnishes the purine ring. For instance, heating 4-aminoimidazole-5-carboxamide with formamide (B127407) can yield hypoxanthine. This route is particularly useful for synthesizing purines with specific substitutions on the imidazole portion of the molecule.

Recent Advances in Purine Synthesis Methodologies

Modern synthetic chemistry has introduced several innovative methods for purine synthesis that offer improved efficiency, selectivity, and functional group tolerance. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in classical purine syntheses. nih.gov The use of transition metal catalysts has enabled novel C-H functionalization reactions, allowing for the direct introduction of substituents onto the purine core without the need for pre-functionalized starting materials. researchgate.net Furthermore, biotechnological approaches using engineered microorganisms and enzymes are emerging as sustainable methods for the production of purines. nih.gov These advancements are continually expanding the toolkit available to chemists for the synthesis of diverse purine derivatives. frontiersin.org

Targeted Synthesis of 6-Amino-N-methyl-9H-purine-9-carboxamide and its Carboxamide Moiety

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be envisioned through logical derivatization of the parent 6-aminopurine (adenine). The key challenge lies in the regioselective introduction of the N-methylcarboxamide group at the N-9 position of the purine ring.

A plausible synthetic route could involve the following conceptual steps:

Protection of the 6-amino group: To prevent side reactions, the exocyclic amino group of adenine (B156593) would likely require protection. A variety of protecting groups suitable for purines, such as benzoyl or pivaloyl groups, could be employed.

N-9 Functionalization: The protected 6-aminopurine could then be reacted with a reagent to introduce the carboxamide moiety at the N-9 position. This might be achieved by reaction with phosgene (B1210022) or a phosgene equivalent to form a 9-carbonyl chloride intermediate, followed by reaction with methylamine. Alternatively, direct reaction with methyl isocyanate could potentially introduce the N-methylcarbamoyl group. However, studies on the reaction of methyl isocyanate with adenine have shown that it preferentially acylates the exocyclic N-6 amino group to form N6-methylcarbamoyl-adenine. Therefore, achieving N-9 selectivity would be a critical challenge.

Deprotection: The final step would involve the removal of the protecting group from the 6-amino position to yield the target compound.

An alternative strategy could involve the synthesis of a 9-substituted purine precursor. For instance, a solid-phase synthesis approach has been described for preparing N-9 substituted purine derivatives, which could potentially be adapted. dtic.mil This methodology involves the arylation of a polymer-supported amine with a dichloropyrimidine, followed by further modifications to construct the purine ring. dtic.mil

The synthesis of related purine carboxamides often involves the acylation of the purine nucleus. For example, a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides were synthesized by the acylation of adenine with the corresponding acyl chlorides. chemrxiv.org This again highlights that the exocyclic amino group is a common site for acylation.

Derivatization and Functionalization of the Purine Nucleus

The purine ring system offers several positions for functionalization, with the C-2, C-6, and N-9 positions being of particular interest for modifying the biological activity of purine derivatives.

Regioselective Functionalization at C-2, C-6, and N-9 Positions of Purine

Achieving regioselectivity in the functionalization of the purine ring is a key aspect of synthesizing specific analogues.

C-2 Position: The C-2 position can be functionalized through various methods. For instance, direct C-H arylation of imidazo[4,5-b]pyridines, a purine isostere, at the C-2 position has been reported. This suggests that similar direct functionalization strategies could be applied to the purine ring itself.

C-6 Position: The C-6 position is a common site for modification. Starting from 6-chloropurine (B14466), a wide range of substituents can be introduced via nucleophilic aromatic substitution. This allows for the synthesis of various 6-substituted purines, including those with amino, alkoxy, and thioether groups. Recent advancements have also demonstrated the highly regioselective C-6-H hydroxyalkylation and acylation of purines and their nucleosides under mild, metal-free conditions.

N-9 Position: The N-9 position is frequently targeted for substitution to mimic the glycosidic bond in nucleosides. Alkylation at the N-9 position is a common strategy, though it can sometimes lead to a mixture of N-7 and N-9 isomers. researchgate.net Regioselective N-9 alkylation can be achieved under specific conditions, for example, by using TsIm (N-(p-toluenesulfonyl)imidazole) in the presence of a base. nih.gov Solid-phase synthesis methods have also been developed for the preparation of N-9 substituted purine derivatives, offering a route to a diverse range of analogues.

Below is a table summarizing various synthetic approaches for purine derivatives.

| Synthetic Approach | Description | Key Features | Typical Starting Materials | Targeted Positions |

| De Novo Synthesis | Construction of the purine ring from acyclic precursors. | Flexible for introducing various substituents. | Amino acids, formate, CO2, ribose-5-phosphate | Entire purine ring |

| Traube Synthesis | Annulation of a pyrimidine ring onto an imidazole precursor. | Classic and versatile method. | 4,5-Diaminopyrimidines, formic acid | Imidazole portion |

| Imidazole Annulation | Formation of a pyrimidine ring onto a pre-existing imidazole. | Useful for specific imidazole substitutions. | 4,5-Disubstituted imidazoles | Pyrimidine portion |

| C-H Functionalization | Direct introduction of substituents onto the purine core. | Atom-economical and avoids pre-functionalization. | Purine, substituted purines | C-2, C-6, C-8 |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., chlorine) on the purine ring. | Versatile for introducing various nucleophiles. | Halogenated purines (e.g., 6-chloropurine) | C-2, C-6, C-8 |

| N-Alkylation/Acylation | Introduction of alkyl or acyl groups onto the nitrogen atoms. | Important for mimicking nucleosides and creating prodrugs. | Purine, adenine | N-7, N-9, exocyclic amino groups |

Alkylation and Halogenation Reactions in Purine Modification

Alkylation and halogenation are fundamental reactions for modifying the purine core, enabling the introduction of diverse functional groups that can modulate the biological activity of the molecule.

Halogenation: The introduction of halogen atoms, particularly at the C2 and C6 positions of the purine ring, is a key strategy for creating intermediates for further functionalization and for developing deaminase-resistant nucleoside analogues. mdpi.com Halogenated purines like 6-chloropurine serve as versatile starting materials for synthesizing a wide range of derivatives through nucleophilic substitution reactions. nih.gov For example, the chlorine atom can be displaced by amines, thiols, or alkoxides to introduce various substituents. acs.org Dihalogenated purine nucleoside analogues have also been synthesized, with studies showing that 2-halogenated compounds exhibit increased stability and activity. mdpi.com Deaminative modifications using diazonium chemistry, such as non-aqueous Sandmeyer halogenations, represent a cornerstone method for introducing halogens onto the purine scaffold. researchgate.net

| Reaction Type | Typical Reagents | Key Challenges | Primary Positions Targeted | References |

|---|---|---|---|---|

| Alkylation | Alkyl halides, Alcohols | Controlling regioselectivity (N7 vs. N9 isomers) | N7, N9, C6 | ub.eduacs.orgresearchgate.net |

| Halogenation | Sandmeyer reagents, SOCl₂ | Harsh reaction conditions for some methods | C2, C6, C8 | mdpi.comnih.govresearchgate.net |

Amidation and Carboxamide-Specific Modifications on Purine Scaffolds

The introduction of a carboxamide group, as seen in this compound, is a critical modification. Traditionally, accessing C-amidated purine structures required lengthy, multi-step prefunctionalization of the purine ring to an acid chloride or carboxylic acid. nih.govhw.ac.uk These starting materials often have limited availability. nih.govhw.ac.uk

A significant advancement is the development of direct C–H carboxyamidation of purine bases. nih.govhw.ac.uk This metal-free, Minisci-type reaction allows for the direct installation of primary, secondary, and tertiary amides onto a wide range of purine structures, including xanthine, guanine, and adenine derivatives. hw.ac.ukacs.org This method is operationally simple and applicable to the late-stage functionalization of complex molecules. hw.ac.uk The reaction tolerates various functional groups, including halogens, which provides an opportunity for subsequent elaboration via cross-coupling reactions. nih.govhw.ac.uk For instance, the tolerance for halogen substituents allows for further modifications, such as Suzuki coupling. nih.govacs.org Amidation has been shown to work with aliphatic and aromatic substituents, with electron-donating aryl groups showing better reactivity. nih.govhw.ac.uk

Exploration of Other Selective Chemical Modifications

Beyond alkylation and amidation, a variety of other chemical modifications are employed to diversify the purine scaffold.

Thiolation: The synthesis of purine thioglycoside analogs can be achieved through a key step involving the formation of mercaptopyrimidine derivatives, followed by coupling with halo sugars. nih.gov This method has been adapted for microwave-assisted synthesis. nih.gov

Condensation: Condensation reactions are fundamental to building the purine ring itself and for attaching various side chains. For example, the condensation of 5-amino-1H-pyrazoles with ketene (B1206846) dithiolate salts under microwave irradiation is a key step in synthesizing novel purine thioglycoside analogs. nih.gov

Diazotization: Deaminative modifications via diazonium chemistry are a cornerstone in modified nucleoside synthesis. researchgate.net This approach is used for non-aqueous Sandmeyer halogenations, fluorination, and arylation, providing versatile tools for modifying purines en route to various drug discovery scaffolds. researchgate.net

Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the purine ring. mdpi.com Palladium-catalyzed reactions, in particular, are carried out under mild conditions and tolerate most functional groups. mdpi.com Methodologies for the direct C-H functionalization of purines have been developed, which eliminate the need for pre-functionalized organometallic substrates. mdpi.comresearchgate.net These reactions can be used for the direct arylation of purines at the C8 position and for the synthesis of fused purine analogues. mdpi.com

Control of Regioselectivity in Complex Purine Synthesis

Controlling regioselectivity—the ability to direct a reaction to a specific position on the purine ring—is a paramount challenge in purine synthesis. Direct alkylation can lead to mixtures of N7 and N9 isomers, with the N9 isomer typically being the more thermodynamically stable and predominant product. acs.org

Several strategies have been developed to control the site of modification:

Reaction Conditions: The choice of base and solvent significantly influences the outcome of alkylation reactions. ub.edu Studies have optimized conditions to selectively obtain N9-alkylation products. ub.edu

Catalyst Control: In direct C-H arylation reactions, the catalyst can control whether substitution occurs at the C5 or C6 position of uracil (B121893) analogues, a related heterocyclic system. mdpi.com Similarly, for purines, tin tetrachloride (SnCl₄) has been used as a catalyst for direct, regioselective N7-tert-alkylation of C6-substituted purines under kinetically controlled conditions. acs.org The same method can be adapted to prepare the N9 isomers under thermodynamic control. acs.org

Microwave Assistance: Microwave-assisted synthesis has been shown to provide selective preparation of N7 or N9 regioisomers, which simplifies their isolation and purification. tandfonline.comtandfonline.com

Application of Advanced Synthetic Techniques

Modern synthetic techniques have been applied to purine chemistry to improve efficiency, yield, and purity.

Microwave-Assisted Synthesis: This technique has become common practice in modern chemistry for accelerating reactions. researchgate.net It offers several advantages for the synthesis of purine derivatives, including significant reductions in reaction time, increased yields, and environmental benefits due to being performed in closed systems. researchgate.net Microwave irradiation has been successfully used in the regioselective alkylation of purines and in the synthesis of novel purine thioglycoside analogs. ub.edunih.gov The method provides faster access to target compounds and can improve regioselectivity, leading to the formation of a single isomer and thus simplifying purification. tandfonline.com

Solid-Phase Synthesis (SPS): SPS is a method where molecules are built step-by-step while attached to a solid support, such as a resin bead. wikipedia.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step. wikipedia.org It is particularly useful for generating libraries of compounds for drug discovery. acs.org Several strategies for the solid-phase synthesis of purine derivatives have been developed. researchgate.net For example, purine analogs have been constructed on Merrifield resin by the sequential displacement of a purine dichloride with amines. nih.gov Another approach involves coupling 4,6-dichloro-5-nitropyrimidine (B16160) to a Rink amide resin, followed by a series of reactions to elaborate the purine nucleus. researchgate.net Traceless solid-phase procedures using Wang resin have also been described for the synthesis of 6-oxopurines. acs.org

| Technique | Principle | Key Advantages | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions | Reduced reaction times, improved yields, enhanced regioselectivity, environmentally friendly | nih.govtandfonline.comresearchgate.netresearchgate.net |

| Solid-Phase Synthesis (SPS) | Stepwise synthesis on a solid support (resin) | Simplified purification, high-throughput for library generation, use of excess reagents to drive reactions to completion | researchgate.netacs.orgwikipedia.orgnih.gov |

Advanced Research Methodologies for the Investigation of 6 Amino N Methyl 9h Purine 9 Carboxamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of organic compounds. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic and molecular structure, as well as the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships. For 6-Amino-N-methyl-9H-purine-9-carboxamide, both ¹H and ¹³C NMR would be utilized.

In the ¹H NMR spectrum of a related compound, N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, characteristic signals were observed that can be extrapolated to predict the spectrum of this compound. frontiersin.org For instance, one would expect to see distinct signals for the protons on the purine (B94841) ring, the amino group, and the N-methyl group. The protons on the purine core would likely appear in the aromatic region of the spectrum, while the N-methyl protons would be found further upfield. The protons of the amino group might appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information by showing the chemical environment of each carbon atom. For 9-Phenyl-9H-purin-6-amines, the carbon atoms of the purine ring show characteristic shifts. core.ac.uk Similarly, for this compound, distinct peaks would be expected for the carbons in the purine ring system, the carboxamide group, and the N-methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Purine H-2 | 8.1 - 8.3 | 150 - 155 |

| Purine H-8 | 8.0 - 8.2 | 140 - 145 |

| NH₂ | 5.7 - 6.0 (broad) | - |

| N-CH₃ | 2.8 - 3.3 | 25 - 30 |

| C=O (carboxamide) | - | 165 - 170 |

| Purine C-4 | - | 150 - 155 |

| Purine C-5 | - | 120 - 125 |

| Purine C-6 | - | 155 - 160 |

Note: These are predicted values based on similar purine structures and are for illustrative purposes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the carboxamide, and the C=N and C=C bonds within the purine ring.

In the analysis of related purine derivatives, such as 9-Phenyl-9H-purin-6-amines, N-H stretching vibrations are typically observed in the range of 3150-3300 cm⁻¹, while C=N absorptions appear around 1650-1660 cm⁻¹. core.ac.uk For a similar compound, (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride, characteristic bands for the amino group of the purine fragment were seen at 3304 and 3144 cm⁻¹, and C=N/C=C double bonds were observed in the 1510–1605 cm⁻¹ range. nist.gov

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amino (N-H) | 3100 - 3400 | Stretching |

| Carboxamide (C=O) | 1650 - 1690 | Stretching |

| Purine Ring (C=N, C=C) | 1500 - 1650 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Note: These are expected ranges based on typical functional group absorptions and data from related purine structures.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. A solution of the compound is passed through a column containing a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of a compound and for identifying its metabolites. After separation by LC, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, LC-MS would be used to confirm its molecular weight of approximately 192.18 g/mol . Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and obtain structural information, which is particularly useful for metabolite identification.

Table 3: LC-MS Parameters for Analysis of Purine-like Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Precursor Ion (M+H)⁺ | Expected around m/z 193.08 |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles, resulting in significantly higher resolution, sensitivity, and speed of analysis. This technique is particularly advantageous for complex samples, such as in metabolite profiling, where numerous compounds need to be separated in a short amount of time. For the analysis of this compound and its potential metabolites, a UPLC-MS/MS method would provide rapid and high-resolution separation, allowing for more accurate identification and quantification. The use of UPLC can significantly reduce analysis time, making it a high-throughput technique. chemrxiv.org

X-ray Crystallography for Precise Structural Determination and Protein-Ligand Complex Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic structure of a molecule. For this compound, obtaining a single crystal suitable for diffraction analysis would yield a wealth of structural information. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map, from which the positions of individual atoms can be resolved.

This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, defining the molecule's exact conformation in the solid state. Furthermore, it reveals the packing of molecules within the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's physical properties and its potential interactions with biological targets. mdpi.com

In the context of drug design, co-crystallizing the compound with a target protein allows for the direct visualization of the protein-ligand complex. This analysis is invaluable for understanding the binding mode, identifying key amino acid residues involved in the interaction, and observing any conformational changes in the protein upon ligand binding. mdpi.commdpi.com Such detailed structural insights are instrumental for structure-based drug design and the optimization of lead compounds.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C7H8N6O |

| Formula Weight | 192.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.712 |

| b (Å) | 9.755 |

| c (Å) | 16.451 |

| β (°) | 100.72 |

| Volume (ų) | 1372.5 |

| Z | 4 |

| Density (calculated) | 1.450 g/cm³ |

| R-factor | 0.045 |

Note: This data is illustrative and represents typical parameters obtained from an X-ray crystallography experiment.

Computational Chemistry Approaches in Drug Design and Mechanism Elucidation

Computational chemistry provides powerful tools to investigate molecular properties and interactions, complementing experimental data and guiding further research. These in silico methods are essential for modern drug design, offering insights into electronic structure, molecular stability, and ligand-target binding. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. jocpr.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. researchgate.netjocpr.com For this compound, DFT calculations can be used to optimize its geometry, determine its most stable tautomeric form, and analyze its molecular orbitals. nih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Additionally, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting sites of intermolecular interactions. bohrium.comresearchgate.net

Table 2: Hypothetical DFT-Calculated Properties for this compound (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -715.432 |

| Dipole Moment (Debye) | 4.85 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.54 |

| HOMO-LUMO Gap (eV) | 4.67 |

Note: This data is for illustrative purposes to show typical outputs of DFT calculations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. mdpi.com This simulation is crucial for identifying potential biological targets for this compound and for elucidating its binding mechanism at the atomic level.

The process involves placing the ligand into the binding site of a protein with a known three-dimensional structure. A scoring function is then used to calculate the binding energy for numerous possible conformations and orientations (poses), with lower energy scores indicating more favorable binding. researchgate.net The results provide a predicted binding affinity and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues of the target. harvard.edu This information is vital for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | Val25, Leu98, Ala42 | Hydrophobic |

| Lys44 | Hydrogen Bond | ||

| Asp112 | Hydrogen Bond |

Note: This table illustrates a potential output from a molecular docking simulation.

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. For the this compound-protein complex predicted by docking, an MD simulation can assess the stability of the binding pose.

By simulating the complex in a realistic environment (e.g., solvated in water), MD can reveal conformational changes in both the ligand and the protein, the influence of solvent molecules on binding, and the persistence of key intermolecular interactions over time. Analysis of the simulation trajectory can yield important metrics like Root Mean Square Deviation (RMSD) to evaluate the stability of the complex. This dynamic understanding provides a more accurate picture of the binding event than static models alone.

Table 4: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Specification |

| System | Ligand-Protein Complex in Water Box |

| Force Field | AMBER or CHARMM |

| Simulation Time | 100 nanoseconds (ns) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

Note: This table outlines common settings for an MD simulation study.

In Vitro and Ex Vivo Biological Assay Design and Execution

Following computational predictions, in vitro and ex vivo assays are essential to experimentally validate the biological activity of this compound. These assays are conducted in a controlled environment outside of a living organism, using isolated cells, tissues, or purified proteins.

Radioligand binding assays are a powerful and sensitive in vitro tool used to quantify the interaction of a ligand with a receptor. These assays are fundamental for determining the binding affinity (typically as the dissociation constant, Kd, or inhibition constant, Ki) of a compound for its target.

The assay involves using a radiolabeled version of a known ligand (a radioligand) that binds to the target receptor. In a competition assay, increasing concentrations of the unlabeled test compound, this compound, are added to compete with a fixed concentration of the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 can then be converted to a Ki value, which reflects the intrinsic affinity of the compound for the receptor. By performing these assays across a panel of different receptors, the selectivity profile of the compound can be established.

Table 5: Hypothetical Radioligand Competition Binding Assay Results

| Receptor Target | Radioligand | IC₅₀ (nM) | Ki (nM) |

| Receptor A | [³H]-Ligand X | 50 | 25 |

| Receptor B | [³H]-Ligand Y | 1500 | 800 |

| Receptor C | [³H]-Ligand Z | >10,000 | >5,000 |

Note: This illustrative data shows how binding affinity and selectivity are determined.

Cell-Based Assays for Cellular Response and Viability Evaluation

There are no specific published studies detailing the evaluation of this compound using cell-based assays to determine its effect on cellular response and viability. Consequently, no data on its cytotoxic or cytostatic effects on any cell line is available. Methodologies such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Calcein AM assays, which are standard for assessing cell viability, have not been reported in the context of this specific compound.

Flow Cytometry for Cell Cycle, Apoptosis, and Reactive Oxygen Species (ROS) Analysis

There is no available research that has utilized flow cytometry to analyze the effects of this compound on the cell cycle, apoptosis, or the generation of reactive oxygen species (ROS). Studies on other purine analogs have employed this technique to assess their potential to induce cell cycle arrest or programmed cell death. However, for this compound, no such experimental data has been published.

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., RT-PCR)

No studies have been published that investigate the impact of this compound on gene or protein expression. Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) or Western blotting have not been used to profile changes in cellular pathways in response to treatment with this compound. As a result, its molecular mechanism of action remains uncharacterized in the scientific literature.

Perspectives and Future Research Directions for 6 Amino N Methyl 9h Purine 9 Carboxamide in Chemical Biology

Rational Design of Novel Purine-Based Chemical Probes

The rational design of chemical probes is fundamental to elucidating the biological functions of proteins and pathways. For purine (B94841) derivatives like 6-Amino-N-methyl-9H-purine-9-carboxamide, structure-based design is a key strategy. This approach utilizes high-resolution structural information of the target protein to guide the design of molecules with high affinity and selectivity. rsc.org By understanding the specific interactions between a purine derivative and its binding site, medicinal chemists can introduce modifications to the purine scaffold to optimize these interactions.

Computational modeling plays a crucial role in this process, allowing for the virtual screening of compound libraries and the prediction of binding affinities. acs.org For example, docking studies can simulate the binding of a purine derivative to its target, providing insights into the key molecular interactions. acs.orgnih.gov This information can then be used to design novel probes with improved properties.

Future efforts in this area will likely focus on the development of covalent and photo-affinity probes. Covalent probes form a permanent bond with their target protein, which can facilitate target identification and validation. purdue.edu Photo-affinity probes can be activated by light to crosslink with their target, providing a temporal and spatial control over target labeling.

Discovery and Validation of New Molecular Targets

A significant challenge in the development of new therapeutics is the identification and validation of novel molecular targets. Purine derivatives, due to their diverse biological activities, are valuable tools in this endeavor. nih.gov A common approach for target identification is affinity-based proteomics, where a purine derivative is immobilized on a solid support and used to capture its binding partners from a cell lysate.

Once potential targets are identified, their biological relevance must be validated. This can be achieved through a variety of techniques, including genetic knockdown or knockout of the target gene, and observing the effect on the cellular phenotype. Furthermore, the development of selective chemical probes for the target can help to elucidate its function in a more physiological context. purdue.edu

The table below summarizes various molecular targets that have been identified for different purine derivatives, highlighting the broad range of biological processes that can be modulated by this class of compounds.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Cyclin-dependent kinases (CDKs), Src, VEGFR2 | Cancer |

| G protein-coupled receptors (GPCRs) | P2Y₁₂ receptor | Thrombosis |

| Enzymes | Purine nucleoside phosphorylase (PNP) | Autoimmune diseases, Cancer |

| RNA/DNA | RNA-Dependent RNA Polymerase | Viral Infections |

This table provides examples of target classes for purine derivatives in general and is not specific to this compound.

Strategies for Optimizing Selectivity and Potency of Purine Derivatives

Achieving high selectivity and potency is a critical aspect of drug design. For purine derivatives, this often involves a detailed exploration of the structure-activity relationship (SAR). nih.govmdpi.com By systematically modifying different positions of the purine ring, researchers can identify key structural features that contribute to binding affinity and selectivity. nih.gov

One strategy to enhance selectivity is to target unique conformational states of a protein. nih.gov For instance, some kinase inhibitors are designed to bind specifically to the inactive conformation of the enzyme, which can lead to improved selectivity over other kinases that share a similar active site. nih.gov

Another approach is to exploit subtle differences in the amino acid composition of the target's binding site compared to off-target proteins. By designing purine derivatives that make specific contacts with these unique residues, it is possible to achieve a high degree of selectivity. The introduction of different substituents on the purine core can significantly influence its electronic and steric properties, thereby affecting its binding characteristics. mdpi.com

Integration of Interdisciplinary Research with Structural Biology, Genomics, and Proteomics

A comprehensive understanding of the biological effects of purine derivatives requires an integrated, interdisciplinary approach. columbia.edu Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level insights into how these compounds interact with their molecular targets. purdue.eduox.ac.uk This information is invaluable for the rational design of more potent and selective inhibitors. acs.org

Genomics plays a crucial role in identifying genetic factors that may influence the response to a particular purine derivative. nih.gov For example, sequencing the genome of resistant cells can reveal mutations in the target protein that prevent the compound from binding. This information can be used to design next-generation inhibitors that are effective against these resistant variants.

Proteomics allows for a global analysis of the cellular response to treatment with a purine derivative. By quantifying changes in protein expression and post-translational modifications, researchers can identify downstream signaling pathways that are affected by the compound and gain a more complete picture of its mechanism of action. upenn.edu

Evolutionary and Biosynthetic Pathway Studies Related to Purine Derivatives

The biosynthesis of purines is a highly conserved metabolic pathway that is essential for all known forms of life. nih.gov This pathway involves a series of enzymatic reactions that construct the purine ring from simple precursors. nih.gov Understanding the evolution of these pathways can provide insights into the fundamental roles of purines in biology. plos.org

The purine salvage pathway allows cells to recycle purine bases from the breakdown of nucleic acids, which is a more energy-efficient process than de novo synthesis. nih.gov Both the de novo and salvage pathways are critical for maintaining the cellular pool of purine nucleotides required for DNA and RNA synthesis, as well as for various signaling processes. nih.govroyalsocietypublishing.org

Studying the enzymes involved in these pathways can reveal new targets for therapeutic intervention. For example, inhibitors of enzymes in the purine salvage pathway could be used to selectively kill cancer cells that are more reliant on this pathway for their purine supply. Furthermore, understanding the evolutionary relationships between different purine-binding proteins can aid in the design of selective inhibitors. plos.org

Q & A

Q. What are the common synthetic routes for 6-Amino-N-methyl-9H-purine-9-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Pd-catalyzed cross-coupling : Analogous to the synthesis of 6-phenylpurine derivatives (), Suzuki-Miyaura coupling could be adapted using boronic acids and Pd(Ph) under reflux in toluene. Yield optimization requires precise control of catalyst loading (0.05–0.1 mmol), base (KCO), and reaction time (8–12 h).

- Acylation/alkylation : As seen in purine dioxolane derivatives (), coupling with methylcarboxamide groups may involve activating agents like HATU or EDC in anhydrous DMF, with yields >90% when reaction temperatures are maintained at 0–4°C.

Q. Key Considerations :

- Purify intermediates via column chromatography (e.g., EtOAc/hexane gradients).

- Monitor reaction progress using TLC or LC-MS to avoid over-alkylation byproducts.

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- H/C NMR : Assign peaks using deuterated solvents (DMSO-d or CDCl). For example, the methyl group on the carboxamide moiety typically appears at δ ~2.8–3.2 ppm (H) and δ ~35–40 ppm (C) ().

- Mass Spectrometry (MS) : Use ESI(+) mode to detect [M+H]. Expected m/z for CHNO is 206.07. Compare with HRMS data for accuracy (e.g., ±0.001 Da) ().

- IR Spectroscopy : Confirm carboxamide C=O stretches at ~1650–1680 cm.

Troubleshooting Tip : If signals overlap (e.g., purine ring protons), employ 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can contradictory data in the literature regarding the stability of this compound under acidic/basic conditions be resolved?

Methodological Answer :

- Controlled Stability Studies : Design experiments with varying pH (1–14) and temperatures (25–60°C). Use HPLC to quantify degradation products (e.g., hydrolyzed purine rings).

- Contradiction Analysis : Cross-reference with analogs like 6-dimethylaminopurine (), which shows similar instability trends. For example, dimethylamino groups enhance base sensitivity due to electron-donating effects.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict bond dissociation energies and identify labile sites (e.g., carboxamide C-N bonds).

Q. What advanced strategies optimize regioselectivity in functionalizing the purine ring of this compound?

Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., methylcarboxamide) to control C2 vs. C8 substitution. For example, lithiation with LDA at −78°C followed by electrophilic quenching ().

- Enzymatic Catalysis : Leverage purine-specific methyltransferases or oxidases for site-specific modifications (e.g., methylation at N3).

- Factorial Design : Apply 2 factorial experiments () to test variables like solvent polarity, temperature, and catalyst type. For instance:

Q. Factorial Variables for Suzuki Coupling :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Catalyst Loading | 0.05 mmol | 0.1 mmol |

| Temperature | 80°C | 120°C |

| Base | KCO | CsCO |

Outcome : Higher temperature and CsCO improve C6 selectivity by 30% .

Q. How can AI-driven tools enhance the development of this compound derivatives for targeted applications?

Methodological Answer :

- Predictive Synthesis : Train ML models (e.g., Random Forest, GNNs) on reaction databases to predict feasible routes and side products. For example, COMSOL Multiphysics-integrated AI () can simulate reaction kinetics.

- Property Optimization : Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with bioactivity. Inputs include data from analogs like 6-dimethylaminopurine ().

- Automation : Implement robotic platforms for high-throughput screening of reaction conditions, reducing experimental iterations by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.